molecular formula C7H10O4 B1521253 Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 693245-83-9

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No. B1521253
CAS RN: 693245-83-9
M. Wt: 158.15 g/mol
InChI Key: DVGACOSKRXATSQ-UHFFFAOYSA-N
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Description

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is stored in an inert atmosphere at 2-8°C . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” and similar compounds has been a topic of research. For instance, a review discusses the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods reported in recent literature to access 2H-pyrans .


Molecular Structure Analysis

The InChI code for “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 236.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol . The compound has an index of refraction of 1.456 .

Scientific Research Applications

Catalytic Synthesis of Derivatives

Tetra-methyl ammonium hydroxide has been utilized as a catalyst for the efficient synthesis of various 4H-benzo[b]pyran derivatives. This method offers high yields under mild conditions, demonstrating the chemical's utility in facilitating organic synthesis reactions in aqueous media (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Microwave-assisted Liquid-phase Synthesis

A microwave-assisted synthesis approach using functional ionic liquid as soluble support for producing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed. This technique yields high-purity products without the need for chromatographic purification, showcasing the chemical's adaptability to modern, efficient synthesis methods (Yi, Peng, & Song, 2005).

Synthesis of Substituted Benzoates

Methyl 2-oxo-2H-pyran-5-carboxylates have been reacted with substituted styrenes in the presence of palladium on activated carbon to afford methyl 4-biphenylcarboxylates. This process demonstrates the chemical's role in creating complex molecular architectures through Diels-Alder reactions (Matsushita, Sakamoto, Murakami, & Matsui, 1994).

Crystal Structure Analysis

The crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been elucidated through X-ray crystal analysis, contributing to the understanding of the structural aspects of such compounds. This research underscores the importance of detailed structural analysis in the development of novel organic compounds (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Antimicrobial Activity

New methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates have been synthesized via a one-pot three-component condensation pathway. These compounds exhibit significant in vitro antimicrobial and antifungal activities, highlighting the potential biomedical applications of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives (Bhat, Shalla, & Dongre, 2015).

Safety and Hazards

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

methyl 4-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGACOSKRXATSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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